molecular formula C13H16N2O4 B2601586 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone CAS No. 923176-68-5

1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone

Cat. No.: B2601586
CAS No.: 923176-68-5
M. Wt: 264.281
InChI Key: FFKJSZFTLQBFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs and is a common structural motif in numerous FDA-approved pharmaceuticals . The 4-hydroxypiperidino moiety incorporated into its structure is a key pharmacophoric feature known to contribute to diverse biological activities. Piperidine derivatives are extensively utilized in scientific research as anticancer, antiviral, antimalarial, and antimicrobial agents, making this compound a valuable scaffold for developing new therapeutic entities . The structural architecture of this compound, which combines a nitro-substituted aromatic system with a piperidine ring, is characteristic of fine organic intermediates used in the synthesis of various functional organic compounds and complex molecules . Its nitrophenyl ethanone core serves as a versatile building block for further chemical modifications, including the development of novel benzamide and other derivatives with potential cytotoxic activity . Researchers can employ this compound in the design and synthesis of new chemical entities, particularly for investigating structure-activity relationships (SAR) in pharmaceutical chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[5-(4-hydroxypiperidin-1-yl)-2-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)12-8-10(2-3-13(12)15(18)19)14-6-4-11(17)5-7-14/h2-3,8,11,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKJSZFTLQBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor followed by the introduction of the hydroxypiperidine moiety. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in the piperidine ring can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Synthesis: 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating derivatives with tailored properties.

2. Biology:

  • Biological Activity: Derivatives of this compound are being studied for their potential antimicrobial and anticancer properties. The unique structural features allow for interaction with biological receptors, which could modulate their activities and lead to therapeutic applications.

3. Medicine:

  • Therapeutic Potential: Ongoing research is exploring the compound's potential as a therapeutic agent for various medical conditions. Its interactions at the molecular level suggest it may have applications in treating diseases where modulation of specific biological pathways is beneficial.

4. Industry:

  • Material Development: The compound is also being investigated for its use in developing new materials and chemical processes. Its reactivity and ability to form stable complexes can be harnessed in industrial applications.

Mechanism of Action

The mechanism of action of 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxypiperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrophenyl group may contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Variations

The following compounds share structural similarities with the target molecule, differing in substituents on the phenyl or piperidine moieties:

Compound Name Molecular Formula Key Substituents CAS Number Reference ID
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone $ \text{C}{15}\text{H}{19}\text{N}3\text{O}3 $ 4-Methylpiperidino (instead of 4-hydroxypiperidino) 923224-91-3
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethanone $ \text{C}{22}\text{H}{21}\text{Cl}\text{N}4\text{O}3 $ Chlorophenyl-pyrazolyl-piperidine substituent 1030856-24-6
1-(4-Nitrophenyl)-2-(quinolin-4-yl)-1-ethanone $ \text{C}{17}\text{H}{12}\text{N}2\text{O}3 $ Quinolin-4-yl group (replaces hydroxypiperidino) -
1-(2-Amino-6-nitrophenyl)ethanone $ \text{C}8\text{H}8\text{N}2\text{O}3 $ Amino group at 2-position (no piperidine) 56515-63-0

Functional Group Analysis

  • Piperidine Derivatives: The 4-hydroxypiperidino group in the target compound enhances hydrophilicity compared to methylpiperidino (e.g., 923224-91-3) or chlorophenyl-pyrazolyl-piperidine (e.g., 1030856-24-6) .
  • Aromatic Systems: Quinoline (in 10p, ) and thiophene (in ) introduce π-π stacking interactions, whereas the target compound’s phenyl ring lacks extended conjugation.

Physical Properties

Compound Name Melting Point (°C) Solubility Key Observations Reference ID
1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone Not reported Likely polar solvents (DMF, DMSO) Higher polarity due to -OH group
1-(4-Nitrophenyl)-2-(quinolin-4-yl)-1-ethanone (10p) 127–128 Ethanol Pink prismatic crystals; stable at room temperature
1-(4-Chlorophenyl)-2-phenyl-2-(pyrid-4-yl)-1-ethanone (10m) Oil (63% purity) Non-polar solvents Lower melting point due to flexible groups
1-(2-Amino-6-nitrophenyl)ethanone Not reported Ethyl acetate Reduced stability due to amino-nitro proximity

Biological Activity

1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone, a compound characterized by its unique structural components, has garnered attention for its potential biological activities. The compound features a hydroxypiperidine moiety and a nitrophenyl group, which are believed to contribute to its interactions with various biological targets.

  • Molecular Formula : C13H16N2O4
  • IUPAC Name : 1-[5-(4-hydroxypiperidin-1-yl)-2-nitrophenyl]ethanone
  • CAS Number : 923176-68-5

The biological activity of this compound is primarily attributed to the interactions of its functional groups with specific receptors and enzymes. The hydroxypiperidine component is known to modulate receptor activity, while the nitrophenyl group enhances the compound's reactivity and ability to form stable complexes with target molecules. These interactions can influence various cellular processes, making the compound a valuable tool in biochemical research.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrate that it can induce apoptosis in cancer cells, particularly in breast adenocarcinoma models. The mechanism involves the activation of specific apoptotic pathways, leading to cell death .

Neuropharmacological Effects

The hydroxypiperidine structure is associated with neuropharmacological effects, including modulation of neurotransmitter systems. This suggests that the compound may have implications in treating neurological disorders by acting on NMDA receptors and other related pathways .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for certain bacterial strains, demonstrating potent activity compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1
Pseudomonas aeruginosa2

Study 2: Cancer Cell Apoptosis

In a study conducted by Niculescu-Duvaz et al., the effects of the compound on MDA-MB-361 human breast adenocarcinoma cells were assessed. The results showed that treatment with the compound led to significant apoptosis, with a reduction in cell viability measured using MTT assays.

Treatment Concentration (µM)Cell Viability (%)
1080
2050
5025

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone and its derivatives?

  • Answer : A common approach involves multi-step synthesis with key intermediates. For example, nitro-catechol derivatives can be synthesized by condensing acetophenone derivatives with appropriate aldehydes or boronic acids. Suzuki–Miyaura cross-coupling (e.g., using 5-bromo-2-nitrophenyl intermediates with boronic acids) has been employed to introduce aromatic substituents efficiently . Modifications to the piperidine or nitro groups may require protection/deprotection strategies to preserve reactive sites during synthesis.

Q. How can structural characterization of this compound be optimized using crystallographic techniques?

  • Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles and stereochemistry. Use the SHELX suite (e.g., SHELXL for refinement) to analyze high-resolution data. Ensure proper data collection parameters (e.g., low-temperature measurements to minimize thermal motion artifacts) and validate refinement with R-factor convergence checks . For nitro or hydroxyl groups, electron density maps must be carefully interpreted to avoid misassignment.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust or vapors. Toxicity data may be limited, so treat it as a potential irritant (P261/P262 precautions). Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

  • Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Use high-purity solvents (e.g., deuterated DMSO or CDCl₃) and confirm peak assignments via 2D NMR (COSY, HSQC). Cross-reference with computational methods (e.g., DFT-based chemical shift predictions) and databases like NIST Chemistry WebBook for validation . For ambiguous cases, crystallographic validation is recommended .

Q. What strategies enhance the selectivity of this compound in pharmacological applications, such as COMT inhibition?

  • Answer : Structural analogs with nitro-catechol moieties (e.g., 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) show prolonged peripheral COMT inhibition. Introduce α-methylene groups to restrict blood-brain barrier penetration, improving peripheral selectivity. Maintain the carbonyl group and minimize aromatic substitutions to preserve potency .

Q. How can synthetic yields be improved for large-scale production of intermediates?

  • Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For Suzuki couplings, use Pd(PPh₃)₄ with degassed solvents and inert atmospheres to prevent catalyst poisoning . Microwave-assisted synthesis or flow chemistry may reduce reaction times and byproducts. Monitor reaction progress via TLC or HPLC-MS to isolate intermediates promptly.

Q. What experimental design considerations are critical for evaluating antimicrobial activity of derivatives?

  • Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Include chlorine or nitro substituents to enhance activity, as seen in chloronaphthalenyl derivatives . Validate results with positive controls (e.g., ciprofloxacin) and replicate assays to account for biological variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.